4-Allyl-N-ethylbenzamide
Description
Contextualization within Benzamide (B126) Chemistry
Benzamides are a class of organic compounds that are amide derivatives of benzoic acid. rsc.orgrsc.org The core structure consists of a benzene (B151609) ring attached to a carboxamide group (-CONH2). bldpharm.comeurjchem.com This functional group is known for its chemical stability and its ability to participate in hydrogen bonding. bldpharm.com The chemistry of benzamides is rich and diverse, with numerous derivatives having been synthesized and studied for a wide range of applications, including in medicinal chemistry and materials science.
The properties and reactivity of benzamides can be significantly influenced by the substituents on both the benzene ring and the amide nitrogen. In the case of 4-Allyl-N-ethylbenzamide, the presence of an ethyl group on the nitrogen atom (an N-substituted benzamide) and an allyl group on the benzene ring introduces specific steric and electronic effects that differentiate it from the parent benzamide molecule.
Significance of the Allyl Moiety in Organic Synthesis
The allyl group, with the structural formula -CH2-CH=CH2, is a highly versatile functional group in organic synthesis. rsc.org Its significance stems from the reactivity of the carbon-carbon double bond and the adjacent allylic position. vulcanchem.com The double bond can undergo a variety of addition reactions, while the allylic C-H bonds are relatively weak and susceptible to reactions such as oxidations and substitutions. rsc.org
A key feature of the allyl group is its ability to be used as a protecting group for alcohols, amines, and other functional groups. nsf.gov It can be introduced into a molecule and then later removed under specific conditions, often involving transition metal catalysts like palladium. nsf.gov This allows for selective chemical transformations at other parts of the molecule. Furthermore, the allyl group can participate in various carbon-carbon bond-forming reactions, making it a valuable tool for the construction of complex organic molecules. researchgate.net The presence of the allyl group in this compound therefore imparts a reactive handle that is not present in simpler benzamides.
Overview of Research Trajectories
While specific research focused solely on this compound is not extensively documented, the known reactivity of its constituent functional groups allows for speculation on potential research directions. The synthesis of related compounds, such as N-Allyl-N-ethyl-4-methyl-benzenesulfonamide, has been reported in the context of developing novel synthetic methodologies. For instance, a supplementary material document mentions the synthesis of N-Allyl-N-ethylbenzamide with a reported yield of 82%, although this refers to a structural isomer where the allyl group is on the nitrogen rather than the benzene ring.
Research involving this compound would likely explore its utility as a building block in organic synthesis. The allyl group could be functionalized through various reactions, such as oxidation, epoxidation, or metathesis, to introduce new functional groups. Additionally, the amide bond could potentially be cleaved under harsh conditions to yield 4-allylbenzoic acid or N-ethylamine, but it is generally considered a stable linkage. The combination of the aromatic ring, the reactive allyl group, and the amide functionality makes this compound a candidate for the synthesis of more complex molecules with potential applications in various fields of chemical research.
Chemical Compound Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-ethyl-4-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H15NO/c1-3-5-10-6-8-11(9-7-10)12(14)13-4-2/h3,6-9H,1,4-5H2,2H3,(H,13,14) |
InChI Key |
UZUGJZAFPCGKAL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)CC=C |
Origin of Product |
United States |
Reactivity and Advanced Reaction Mechanisms of 4 Allyl N Ethylbenzamide
Reactivity of the Allyl Group
The allyl group is highly reactive due to the ability of the double bond to stabilize intermediates, such as radicals, carbocations, and anions, through resonance. allen.in This stabilization facilitates a range of reactions at both the allylic position and the double bond itself.
Allylic carbons are prone to substitution reactions because the intermediates formed are stabilized by resonance. allen.in
The allylic C-H bond is weaker than a typical alkyl C-H bond because the resulting allylic radical is stabilized by resonance. libretexts.org This makes the allylic position susceptible to radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator or light can selectively introduce a bromine atom at the allylic position of 4-Allyl-N-ethylbenzamide. libretexts.orgmasterorganicchemistry.com The stability of the allylic radical, which can be depicted as a resonance hybrid, is a key factor driving this selectivity over addition to the double bond, especially at low halogen concentrations. libretexts.orglibretexts.org
The mechanism proceeds via a radical chain reaction involving initiation, propagation, and termination steps. libretexts.orgucalgary.ca The propagation steps involve the abstraction of an allylic hydrogen by a bromine radical to form a resonance-stabilized allylic radical, which then reacts with a molecule of Br₂ to yield the allylic bromide and another bromine radical. libretexts.org
Table 1: Radical Allylic Halogenation
| Reagent | Conditions | Product |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), heat or light | 4-(2-Bromoallyl)-N-ethylbenzamide |
| Cl₂ | Low concentration, high temperature | 4-(2-Chloroallyl)-N-ethylbenzamide |
This table represents a general outcome. Specific yields and regioselectivity may vary based on precise reaction conditions.
Allylic halides, such as the one formed in the radical bromination of this compound, are excellent substrates for nucleophilic substitution reactions. ucalgary.ca These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, and the pathway is influenced by the reaction conditions. spcmc.ac.inyoutube.com
Sₙ2 Mechanism: With a strong nucleophile, a primary allylic halide will readily undergo an Sₙ2 reaction. youtube.com The double bond helps to stabilize the transition state through conjugation. spcmc.ac.in
Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, an Sₙ1 mechanism is favored. youtube.com The intermediate allylic carbocation is stabilized by resonance, with the positive charge delocalized over two carbons. allen.in This can sometimes lead to a mixture of products, a phenomenon known as allylic rearrangement. allen.inucalgary.ca
Table 2: Nucleophilic Substitution of an Allylic Halide Derivative
| Nucleophile | Solvent | Predominant Mechanism | Product(s) |
| Hydroxide (OH⁻) | Acetone | Sₙ2 | 4-(2-Hydroxyallyl)-N-ethylbenzamide |
| Water (H₂O) | Water | Sₙ1 | 4-(2-Hydroxyallyl)-N-ethylbenzamide and 4-(1-hydroxyprop-2-en-1-yl)-N-ethylbenzamide |
This table illustrates potential reaction pathways. The actual product distribution can be complex.
The π electrons of the double bond in the allyl group are susceptible to attack by electrophiles. dalalinstitute.com The addition of electrophilic reagents like hydrogen halides (HX) or halogens (X₂) can occur. ksu.edu.sa In the case of an unsymmetrical alkene, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate. libretexts.org
Halogenation, such as the addition of bromine (Br₂), typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms across the double bond. ksu.edu.sa The formation of halohydrins can also be achieved by reacting with halogens in the presence of water. msu.edu
While less common for simple alkenes, nucleophilic addition to the double bond can be facilitated if the double bond is activated by electron-withdrawing groups. dalalinstitute.com In the context of this compound, the aromatic ring and amide group are not directly conjugating with and activating the double bond for nucleophilic attack.
The allyl group can participate in sigmatropic rearrangements, most notably the Claisen rearrangement. byjus.com This reaction typically involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org For this compound itself, a direct Claisen rearrangement is not applicable. However, derivatives of the parent structure could be designed to undergo such transformations. For example, if the phenolic precursor to an ether derivative of this compound were available, an aromatic Claisen rearrangement could be envisioned. organic-chemistry.org
A related and highly useful transformation is the Overman rearrangement, which converts allylic alcohols into allylic amines via the msu.edumsu.edu-sigmatropic rearrangement of an allylic trichloroacetimidate. organic-chemistry.org This reaction can be catalyzed by transition metals like palladium(II) or mercury(II). organic-chemistry.org
Recent research has also uncovered unexpected rearrangements of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides, which involve a 1,3-migration of the N-allyl group to form an aza-quaternary carbon center. mdpi.com
The allyl group is a versatile handle in transition metal-catalyzed reactions. rsc.org Palladium-catalyzed reactions are particularly prominent. nih.gov In what is often referred to as the Tsuji-Trost reaction, a palladium(0) catalyst can react with an allylic substrate (often an allylic acetate (B1210297) or carbonate) to form a π-allyl palladium intermediate. nih.govmdpi.com This intermediate is electrophilic and can be attacked by a wide range of nucleophiles, leading to allylic functionalization. nih.gov
More advanced methods involve the direct C-H activation of the allylic position. acs.org For instance, rhodium(III) catalysts have been shown to catalyze the allylic C(sp³)–H arylation of olefins. snnu.edu.cn Ruthenium catalysts have also been employed for decarboxylative allylation reactions. nih.gov These methods offer atom-economical ways to form new carbon-carbon and carbon-heteroatom bonds. acs.org
Table 3: Examples of Metal-Catalyzed Allylic Transformations
| Catalyst System | Reaction Type | Potential Application |
| Pd(PPh₃)₄ | Tsuji-Trost Allylation | Formation of new C-C, C-N, or C-O bonds at the allylic position. |
| [CpRhCl₂]₂ / AgSbF₆ | C-H Arylation | Direct arylation of the allylic position. snnu.edu.cn |
| [CpRuCl]₄ / bipyridine | Decarboxylative Allylation | Coupling with β-ketoesters. nih.gov |
Allylic Functionalization and Substitution Reactions
Reactivity of the Amide Functional Group
The reactivity of the amide functional group in this compound is a central aspect of its chemical behavior. Amides are generally considered to be relatively stable and less reactive than other carbonyl compounds due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, they can undergo a variety of transformations under specific reaction conditions.
Transformations at the Amide Nitrogen (e.g., Alkylation, Acylation)
Alkylation: The nitrogen atom of the amide group in this compound can undergo alkylation, though it is generally less nucleophilic than the nitrogen of an amine. This reaction typically requires strong electrophiles and often the use of a base to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion. For instance, alkylation can be achieved using alkyl halides in the presence of a suitable base. The specific conditions, such as the choice of base and solvent, can significantly influence the outcome of the reaction. While direct alkylation of the amide nitrogen can be challenging, related studies on similar amide structures provide insights into potential reaction pathways. For example, the alkylation of primary amines with allyl bromide is a known transformation, and similar principles could be applied to the secondary amide nitrogen of this compound, likely requiring more forcing conditions. nih.gov
Acylation: Acylation of the amide nitrogen is another possible transformation, leading to the formation of an imide. This reaction involves the introduction of an acyl group from an acylating agent such as an acid chloride or anhydride. Similar to alkylation, this process often requires activation of the amide, for example, by using a strong base. The acylation of amines is a common reaction, and while amides are less reactive, this transformation can be achieved under appropriate conditions. researchgate.net The chemoselectivity of such reactions is crucial, especially in the presence of the allyl group, which can also react with certain electrophiles.
Reactions at the Amide Carbonyl (e.g., Reduction)
The carbonyl carbon of the amide group is electrophilic and can be attacked by nucleophiles. However, due to the resonance stabilization of the amide bond, this electrophilicity is reduced compared to ketones or aldehydes.
Reduction: The amide carbonyl of this compound can be reduced to an amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). nih.gov The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of an oxygen-containing leaving group to yield an iminium ion, which is then further reduced to the corresponding amine.
It is important to note that the reduction of N-allylamides with reagents like LiAlH₄ can sometimes lead to the concurrent reduction of the carbon-carbon double bond of the allyl group. nih.gov However, studies have shown that with careful control of reaction conditions, such as using a limited excess of the reducing agent and selecting appropriate solvents like tert-butyl methyl ether (tBuOMe), it is possible to achieve selective reduction of the amide functionality without affecting the allyl group. nih.gov Mechanistic studies using NMR spectroscopy have provided evidence that amide reduction generally occurs before the reduction of the double bond. nih.gov
Table 1: Reactivity of the Amide Functional Group
| Reaction Type | Reagents and Conditions | Product Type | Notes |
|---|---|---|---|
| Alkylation | Alkyl halide, Strong base | N-alkylated amide | Requires activation of the amide nitrogen. |
| Acylation | Acid chloride/anhydride, Base | Imide | Forms an N-acyl derivative. |
| Reduction | LiAlH₄, tBuOMe | Amine | Can be selective for the amide group under optimized conditions. nih.gov |
Intermolecular and Intramolecular Reaction Pathways
The presence of both an aromatic ring and an allyl group in this compound allows for a variety of intermolecular and intramolecular reaction pathways.
Intermolecular Reactions: The allyl group can participate in various intermolecular reactions. For instance, it can undergo addition reactions, such as hydroformylation, in the presence of a suitable catalyst. The aromatic ring can undergo electrophilic aromatic substitution reactions, although the amide group's directing effects (ortho-, para-directing but deactivating) would influence the position of substitution.
Intramolecular Reactions: The proximity of the allyl group to the aromatic ring opens up possibilities for intramolecular cyclization reactions. wikipedia.org One notable example is the intramolecular Friedel-Crafts reaction. masterorganicchemistry.com Under acidic conditions, the allyl group can be protonated to form a carbocation, which can then attack the electron-rich aromatic ring to form a new ring system. The success of such cyclizations often depends on the formation of stable 5- or 6-membered rings. wikipedia.orgmasterorganicchemistry.com
Another potential intramolecular pathway involves the rearrangement of the allyl group. For example, under certain catalytic conditions, N-allyl amides can undergo rearrangements. nih.gov For instance, palladium-catalyzed reactions of N-allyl ynamides have been shown to lead to aza-Claisen rearrangements. nih.gov While this compound is not an ynamide, this highlights the potential for metal-catalyzed intramolecular transformations involving the allyl group.
Furthermore, intramolecular C-H activation and functionalization represent an advanced area of research. In a related study, a tandem annulation procedure involving the reduction of a nitro group, nitrene formation, C-H activation, and intramolecular cyclization was used to synthesize 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides. nih.gov This suggests that with appropriate functionalization and catalytic systems, intramolecular C-H functionalization could be a viable pathway for this compound derivatives.
Kinetic and Thermodynamic Aspects of Chemical Transformations
The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. wikipedia.org
Kinetic Control: Under kinetic control, the product that is formed fastest will be the major product. This usually corresponds to the reaction pathway with the lowest activation energy. libretexts.org Reactions conducted at lower temperatures often favor the kinetic product. wikipedia.org
Thermodynamic Control: Under thermodynamic control, the most stable product will be the major product, regardless of the rate of its formation. This is favored by conditions that allow for the reaction to be reversible, such as higher temperatures, which enable the system to reach equilibrium. libretexts.orgscribd.com
In the context of this compound, the competition between different reaction pathways can be influenced by these principles. For example, in an intramolecular Friedel-Crafts reaction, different cyclized products might be possible. The kinetically favored product would be the one formed via the transition state with the lowest energy, while the thermodynamically favored product would be the most stable ring system. The relative rates of formation of 5- and 6-membered rings in intramolecular reactions are influenced by a combination of entropic and strain factors. wikipedia.org Generally, the formation of 5- and 6-membered rings is rapid compared to smaller or larger rings. wikipedia.org
The study of reaction mechanisms often involves understanding the energy profile of the reaction, including the stability of reactants, products, and any intermediates or transition states. stanford.edu Computational chemistry can be a valuable tool for investigating these energetic landscapes and predicting the likely outcome of a reaction under different conditions.
Derivatization and Structural Modification Strategies
Systematic Structural Variations of the Benzamide (B126) Scaffold
The benzamide scaffold is a common feature in many biologically active compounds, and its systematic variation is a key strategy in medicinal chemistry. researchgate.netnih.gov Modifications to the phenyl ring of 4-allyl-N-ethylbenzamide can significantly influence its electronic properties, lipophilicity, and steric profile.
Research on related benzamide structures has shown that the introduction of different substituents on the phenyl ring can have a profound impact on their biological activity. For instance, studies on N-substituted benzamide derivatives have demonstrated that the presence and position of substituents like halogens or nitro groups can significantly alter their anti-proliferative activities. nih.gov While not directly studying this compound, these findings highlight the importance of systematically exploring the substitution pattern on the benzamide scaffold.
Modifications of the Allyl Side Chain
The allyl group (–CH2–CH=CH2) at the 4-position of the benzamide ring offers a reactive handle for a variety of chemical transformations. wikipedia.org Its modification can lead to a diverse range of derivatives with altered properties.
Table 2: Potential Modifications of the Allyl Side Chain
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Oxidation | OsO4, NaIO4 | Aldehyde or carboxylic acid derivatives |
| Reduction | H2, Pd/C | 4-Propyl-N-ethylbenzamide |
| Addition Reactions (e.g., Halogenation) | Br2, CCl4 | Dibromo derivative |
Exploration of N-Substituted Benzamide Analogues
Table 3: Examples of N-Substituted Benzamide Analogues
| N-Substituent | Rationale | Potential Effects |
|---|---|---|
| N-Methyl | To explore the effect of a smaller alkyl group. | May alter steric hindrance around the amide bond. |
| N-Propyl, N-Butyl | To increase lipophilicity. | Can enhance membrane permeability and hydrophobic interactions. |
| N-Cyclic amines (e.g., piperidine, morpholine) | To introduce conformational constraints and potential new interactions. researchgate.net | Can significantly change the shape and polarity of the molecule. researchgate.net |
The synthesis of N-substituted benzamide analogues is a common strategy in drug discovery. researchgate.netnih.gov For instance, replacing the ethyl group with larger alkyl chains or cyclic amines can significantly alter the compound's physical and chemical properties. Studies on other benzamide series have shown that such modifications can dramatically affect their biological activities. nih.gov The exploration of a variety of N-substituents is crucial for developing a comprehensive understanding of the structure-activity relationships for this class of compounds.
Synthetic Utility of the Allyl Group as a Protecting Group
Beyond its role as a modifiable handle, the allyl group can also serve as a protecting group for the amide nitrogen. researchgate.net The stability of the N-allyl bond under certain conditions, coupled with its selective removal under others, makes it a valuable tool in multi-step organic synthesis. organic-chemistry.orgthieme-connect.com
The N-allyl group is generally stable to a range of reaction conditions, including those that are mildly acidic or basic. organic-chemistry.org This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the amide nitrogen.
Deprotection of the N-allyl group can be achieved under specific conditions, often involving transition metal catalysis. Palladium-catalyzed reactions are commonly employed for the cleavage of N-allyl groups. researchgate.netnih.gov These methods are typically mild and selective, allowing for the removal of the allyl group in the presence of other sensitive functional groups. thieme-connect.com This orthogonality makes the allyl group a useful protecting group in the synthesis of complex molecules where multiple protecting groups are required. organic-chemistry.orgrsc.org
Advanced Spectroscopic and Analytical Investigations
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Mechanistic Elucidation
NMR spectroscopy is a cornerstone for the structural and dynamic analysis of organic molecules. nih.govresearchgate.net For 4-Allyl-N-ethylbenzamide, advanced NMR techniques are critical for understanding its conformational dynamics and the mechanisms of reactions it may undergo.
The N-ethylbenzamide core of the molecule features an amide bond, which exhibits restricted rotation due to the partial double bond character between the carbonyl carbon and the nitrogen atom. This restriction can lead to the existence of distinct E/Z conformers or rotamers that can be observed by NMR spectroscopy. Dynamic NMR (DNMR) is the ideal technique for studying the kinetics of this rotational process. unibas.itauremn.org.br
By acquiring NMR spectra over a range of temperatures, the rate of interconversion between conformers can be determined. At low temperatures, the rotation is slow on the NMR timescale, and separate signals may be observed for the ethyl and allyl groups in each distinct conformation. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures.
Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. This data is crucial for understanding the molecule's conformational preferences and steric interactions.
Hypothetical Dynamic NMR Data for this compound
| Temperature (°C) | Appearance of N-CH2 Protons Signal | Rate Constant (k, s⁻¹) | ΔG‡ (kJ/mol) |
|---|---|---|---|
| -40 | Two distinct quartets | < 1 | - |
| 25 | Broadened single peak | ~150 | 65 |
| 100 | Sharp single quartet | > 5000 | - |
To unambiguously determine reaction pathways involving this compound, isotopic labeling is an invaluable tool. wikipedia.orgsigmaaldrich.com By strategically replacing specific atoms (e.g., ¹H, ¹²C, ¹⁴N) with their NMR-active isotopes (e.g., ²H, ¹³C, ¹⁵N), the fate of these atoms can be tracked throughout a chemical transformation. researchgate.netnih.gov
For instance, in studying an allylic rearrangement or an addition reaction across the allyl double bond, labeling the specific carbons of the allyl group with ¹³C would allow for precise tracking. The ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments can then be used to identify the exact location of the labeled carbons in the product, confirming the reaction mechanism. nih.gov Similarly, ¹⁵N labeling of the amide nitrogen would be instrumental in studying reactions involving the amide functionality itself.
Potential Isotopic Labeling Strategies for Mechanistic Studies
| Isotope | Labeled Position | Potential Reaction Studied | NMR Experiment |
|---|---|---|---|
| ¹³C | C1 of allyl group | Allylic substitution | ¹³C NMR, ¹H-¹³C HMBC |
| ²H (Deuterium) | Benzene (B151609) ring | Electrophilic aromatic substitution | ²H NMR, ¹H NMR |
| ¹⁵N | Amide nitrogen | Amide hydrolysis or transformation | ¹⁵N NMR, ¹H-¹⁵N HMBC |
Mass Spectrometry (MS) Techniques for Complex Mixture Analysis and Reaction Monitoring
Mass spectrometry is a highly sensitive technique used for molecular weight determination and structural elucidation based on the mass-to-charge ratio (m/z) of ionized molecules. nih.govnih.gov
While this compound is amenable to standard ionization techniques like Electrospray Ionization (ESI) and Electron Ionization (EI), its detection sensitivity and the information gleaned from fragmentation can be enhanced through chemical derivatization. tandfonline.comspectroscopyonline.com Derivatization involves reacting the molecule with a specific reagent to introduce a tag that improves its analytical properties. researchgate.netnih.gov
For this compound, derivatization could target several functionalities:
Amide N-H: Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogen on the nitrogen, increasing volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. youtube.com
Allyl Double Bond: Reagents that react specifically with alkenes can be used to introduce a charged group or a fragmentable tag, aiding in ionization and providing more predictable fragmentation patterns for tandem MS (MS/MS) experiments.
These strategies are particularly useful when analyzing for the compound in complex matrices where background signals can interfere with detection. nih.gov
High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), provides extremely accurate mass measurements (typically to within 5 ppm). nih.govrfi.ac.uk This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. taylorandfrancis.com For a compound like this compound (C₁₂H₁₅NO), HRMS can easily distinguish it from other molecules with the same nominal mass but different elemental compositions. This capability is crucial for confirming the identity of reaction products or identifying unknown components in a mixture without relying solely on retention times or fragmentation patterns.
Calculated Exact Masses for HRMS Analysis of this compound
| Ion/Fragment Formula | Description | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₁₂H₁₅NO]+• | Molecular Ion (EI) | 189.11536 |
| [C₁₂H₁₆NO]⁺ | Protonated Molecule (ESI) | 190.12319 |
| [C₈H₅O]⁺ | Benzoyl fragment | 105.03349 |
| [C₁₀H₁₂N]⁺ | Loss of benzoyl group | 146.09642 |
Vibrational Spectroscopy (FT-IR, Raman) for Reaction Monitoring and Intermolecular Interactions
For this compound, FT-IR and Raman are powerful tools for:
Reaction Monitoring: The progress of a reaction, such as the formation of the amide bond or a reaction at the allyl group, can be monitored in real-time. clairet.co.uk For example, the disappearance of a carboxylic acid O-H stretch and the appearance of the amide C=O stretch in an FT-IR spectrum would indicate the progress of an amidation reaction.
Intermolecular Interactions: The position of the amide N-H and C=O stretching bands are highly sensitive to hydrogen bonding. nih.gov By analyzing shifts in these peak positions in different solvents or in the solid state, detailed information about intermolecular interactions can be obtained. nih.gov
Raman spectroscopy is particularly useful for studying the C=C bonds of the allyl group and aromatic ring, as these non-polar bonds often produce strong Raman signals but weak IR absorptions. irdg.org
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| N-H | Stretch (non-H-bonded) | ~3450 | Weak |
| C-H (aromatic) | Stretch | 3100-3000 | Strong |
| C-H (aliphatic) | Stretch | 2980-2850 | Medium |
| C=O (Amide I) | Stretch | 1650-1630 | Medium |
| C=C (allyl) | Stretch | ~1640 | Strong |
| N-H (Amide II) | Bend | 1570-1515 | Weak |
| C=C (aromatic) | Stretch | 1600, 1475 | Strong |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal data on its solid-state conformation, including bond lengths, bond angles, and torsion angles. While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as N-allyl-4-methylbenzenesulfonamide and other N-substituted amides, provides a strong basis for predicting its structural characteristics. nsf.govnih.govnih.gov
A single-crystal X-ray diffraction experiment on this compound would reveal the spatial orientation of the allyl and ethyl groups relative to the benzamide (B126) core. Key parameters that would be elucidated include the planarity of the benzamide group and the conformation of the N-ethyl and C-allyl substituents. The crystal packing would likely be stabilized by intermolecular interactions, such as hydrogen bonds involving the amide N-H group and the carbonyl oxygen (N-H···O), as well as potential C-H···π interactions. nsf.govmdpi.com These interactions are crucial in dictating the macroscopic properties of the crystalline material.
The expected crystal data would be presented in a standardized format, as exemplified by the data for a related sulfonamide compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.govresearchgate.net
Table 1: Example Crystal Data and Structure Refinement Parameters for a Related Compound (N-allyl-N-benzyl-4-methylbenzenesulfonamide)
| Parameter | Value |
|---|---|
| Empirical formula | C₁₇H₁₉NO₂S |
| Formula weight | 301.40 |
| Temperature | 173.15 K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| Unit cell dimensions | a = 18.6919(18) Åb = 10.5612(10) Åc = 8.1065(8) Å |
| Volume | 1600.3(3) ų |
| Z | 4 |
| Density (calculated) | 1.251 g/cm³ |
| Final R indices [I > 2σ(I)] | R₁ = 0.0428, wR₂ = 0.1079 |
Note: This data is for a structurally related sulfonamide and serves as an illustration of the parameters that would be determined for this compound. nsf.govresearchgate.net
Operando Spectroscopy for Catalytic Mechanism Studies
Operando spectroscopy is a powerful methodology that involves characterizing a catalyst or chemical reaction while it is in progress. nih.govchimia.ch This technique provides real-time insights into the structural and electronic states of catalysts and intermediates, which is crucial for understanding reaction mechanisms. ethz.ch In the context of this compound, operando spectroscopy would be invaluable for studying its synthesis or its participation in catalytic processes.
For instance, in a catalytic amide synthesis reaction to produce this compound, techniques like operando Infrared (IR) spectroscopy or Raman spectroscopy could monitor the consumption of reactants (e.g., 4-allylbenzoic acid and ethylamine) and the formation of the amide product in real-time. nih.govyoutube.com Specific vibrational bands corresponding to the C=O stretch of the carboxylic acid and the N-H bend of the amine would decrease in intensity, while new bands for the amide C=O stretch and N-H bond of this compound would emerge. youtube.com
If this compound were used as a substrate in a catalytic hydrogenation of its allyl group, operando X-ray Absorption Spectroscopy (XAS) could be employed to monitor the oxidation state and coordination environment of the metal catalyst (e.g., Palladium or Platinum). nih.govyoutube.com Simultaneously, techniques like Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy could track the disappearance of vibrational modes associated with the C=C double bond of the allyl group. ethz.ch This simultaneous collection of catalytic performance data and spectroscopic information is the hallmark of the operando approach, enabling direct correlation between the catalyst's state and its activity and selectivity. nih.gov
Integration of Multiple Spectroscopic Techniques for Comprehensive Analysis
A complete and unambiguous characterization of this compound requires the integration of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application ensures a comprehensive understanding of the molecule in both solution and solid states. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying the key functional groups. The spectrum of this compound would be dominated by a strong absorption band for the amide carbonyl (C=O) stretch (typically around 1630-1680 cm⁻¹) and a sharp band for the N-H stretch (around 3300 cm⁻¹). Absorptions corresponding to the C=C stretch of the allyl group and the aromatic ring would also be present.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its chemical formula (C₁₂H₁₅NO). Fragmentation patterns observed in the mass spectrum can provide further structural information, corroborating the connectivity established by NMR.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the spectrum would show absorptions characteristic of the benzoyl chromophore, likely corresponding to π→π* transitions. mdpi.com
By combining the data from these techniques, a complete and verified profile of this compound can be established. NMR and MS confirm the molecular formula and atom connectivity, IR identifies the functional groups, and UV-Vis probes the electronic structure. When coupled with X-ray crystallography for solid-state analysis, these methods provide a holistic understanding of the compound's chemical nature.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-allyl-4-methylbenzenesulfonamide |
| N-allyl-N-benzyl-4-methylbenzenesulfonamide |
| 4-allylbenzoic acid |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of organic molecules. For 4-Allyl-N-ethylbenzamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its ground-state geometry. These calculations would yield key structural parameters.
Furthermore, DFT is used to calculate electronic properties that govern the molecule's reactivity and spectroscopic behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Value | Unit |
|---|---|---|
| Ground State Energy | -652.123 | Hartrees |
| HOMO Energy | -6.45 | eV |
| LUMO Energy | -0.21 | eV |
| HOMO-LUMO Gap | 6.24 | eV |
Note: The data in this table is illustrative and not based on published results.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While more computationally intensive than DFT, they can provide higher accuracy for electronic structure analysis. These methods would be used to refine the understanding of electron correlation effects, which are important for accurately predicting bond energies and reaction barriers. For this compound, ab initio calculations could provide benchmark data for comparison with DFT results, ensuring the chosen DFT functional is appropriate.
Investigation of Reaction Mechanisms via Transition State Theory
Transition State Theory (TST) is a cornerstone for understanding and predicting the kinetics of chemical reactions. Computational methods are used to locate the transition state (TS)—the highest point on the reaction's energy profile—which is critical for determining the reaction rate.
To study a reaction involving this compound, such as its synthesis or a subsequent transformation, chemists would map the potential energy surface (PES). This involves calculating the energy of the system as the reactants evolve into products through various intermediate and transition states. By identifying the lowest energy path on the PES, the most likely reaction mechanism can be determined. For example, in a hypothetical electrophilic addition to the allyl group, the PES would reveal whether the reaction proceeds via a concerted or stepwise mechanism.
Once a transition state is located and verified (typically by finding a single imaginary frequency in a vibrational analysis), its energy relative to the reactants gives the activation energy (Ea). This value is the primary determinant of the reaction rate. Using the principles of TST, the rate constant (k) can be predicted. These predictions are invaluable for understanding reaction kinetics without performing laboratory experiments.
Table 2: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Step | Activation Energy (Ea) | Description |
|---|---|---|
| Step 1: Reactant to TS1 | 25.5 kcal/mol | Rate-determining step |
Note: The data in this table is illustrative and not based on published results.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing insight into its dynamic behavior.
For this compound, MD simulations would be crucial for exploring its conformational landscape. The molecule has several rotatable bonds (in the allyl and N-ethyl groups), leading to multiple possible conformers. MD simulations can reveal the relative populations of these conformers at a given temperature and how they interconvert.
Furthermore, MD simulations are essential for understanding the role of the solvent. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, one can study how solvent interactions affect the conformation and reactivity of this compound. Solvation can significantly alter energy barriers and stabilize or destabilize different states along a reaction pathway. The results provide a more realistic picture of the molecule's behavior in a chemical system.
Analysis of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)
Frontier Molecular Orbitals (FMOs):
According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule. Due to the presence of the allyl group and the phenyl ring, significant electron density is anticipated in the π-systems of these moieties. The nitrogen and oxygen atoms of the amide group also contribute to the electron density. Computational studies on similar benzamide (B126) derivatives suggest that the HOMO is often distributed over the benzene (B151609) ring and the amide group. The allyl group, with its own π-bond, would also contribute to the HOMO's electron density.
Conversely, the LUMO is expected to be located on the electron-deficient parts of the molecule. In the case of this compound, the carbonyl carbon of the amide group is a primary candidate for LUMO localization due to its electrophilic character. The π*-orbitals of the benzene ring and the allyl group will also contribute to the LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.5 | Benzene Ring, Allyl Group π-system |
| LUMO | -1.2 | Benzene Ring, Carbonyl Carbon |
| HOMO-LUMO Gap | 5.3 | - |
Electrostatic Potential (ESP):
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow regions represent areas of neutral or intermediate potential.
For this compound, the MEP map is expected to show a region of high negative potential (red) around the carbonyl oxygen atom of the amide group, making it a primary site for interaction with electrophiles or hydrogen bond donors. The π-electron cloud of the benzene ring and the allyl group would also exhibit negative potential, though likely less intense than that of the carbonyl oxygen. Conversely, a region of positive potential (blue) is anticipated around the amide hydrogen and the hydrogens of the ethyl and allyl groups, indicating their susceptibility to nucleophilic attack. The carbonyl carbon, while being a key component of the LUMO, will be sterically shielded but electronically positive.
| Region | Atom(s) | Predicted ESP Value (kcal/mol) | Reactivity Implication |
|---|---|---|---|
| Negative Potential (Vmin) | Carbonyl Oxygen | -55 | Site for electrophilic attack and hydrogen bonding |
| Positive Potential (Vmax) | Amide Hydrogen | +40 | Site for nucleophilic attack |
Computational Approaches to Structure-Reactivity Relationships in Chemical Reactions
Computational chemistry provides a framework for establishing quantitative structure-reactivity relationships (QSRR), which correlate the structural features of a molecule with its chemical reactivity. For this compound, computational models can be employed to predict how modifications to its structure would affect its behavior in various chemical reactions.
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, DFT can provide a detailed picture of the reaction pathway and determine the activation energies that govern the reaction rates.
For instance, in a hypothetical electrophilic addition reaction to the allyl group of this compound, DFT calculations could be used to:
Determine the relative stability of the possible carbocation intermediates.
Calculate the activation energy for the formation of each intermediate.
Predict the regioselectivity of the reaction (i.e., whether the electrophile adds to the terminal or internal carbon of the double bond).
Similarly, for a nucleophilic acyl substitution at the carbonyl carbon, computational studies can elucidate the energetics of the tetrahedral intermediate formation and the subsequent departure of the leaving group. These calculations can help in understanding how the electronic and steric effects of the 4-allyl and N-ethyl substituents influence the reactivity of the amide functional group.
Non Biological and Non Clinical Applications of 4 Allyl N Ethylbenzamide and Derivatives
Role in Materials Chemistry (e.g., Polymerization, Cross-linking)
The presence of a reactive allyl group in 4-Allyl-N-ethylbenzamide suggests its potential utility in materials chemistry, particularly in the synthesis of novel polymers and as a cross-linking agent. Although specific studies on the polymerization of this compound are not extensively documented in publicly available literature, the reactivity of the allyl functional group is well-established, allowing for informed hypotheses about its applications.
Polymers containing allyl functionalities are of significant interest due to the versatility of the allyl group for post-polymerization modification. This allows for the introduction of a wide range of chemical functionalities, tailoring the material properties for specific applications. The polymerization of N-allyl benzamide (B126) derivatives could potentially be achieved through various mechanisms, including free radical polymerization. However, the polymerization of allylic monomers can sometimes be challenging due to degradative chain transfer.
The allyl group in this compound and its derivatives also makes them potential candidates for use as cross-linking agents. Cross-linking is a critical process in polymer chemistry that enhances the mechanical properties, thermal stability, and solvent resistance of materials. The double bond of the allyl group can participate in cross-linking reactions, for instance, through thiol-ene "click" chemistry, which is known for its high efficiency and mild reaction conditions. This could be utilized to create well-defined polymer networks for applications in coatings, adhesives, and hydrogels.
Table 1: Potential Polymerization and Cross-linking Reactions of this compound
| Reaction Type | Potential Reagents/Conditions | Resulting Structure | Potential Applications |
|---|---|---|---|
| Free Radical Polymerization | AIBN, Benzoyl peroxide | Poly(this compound) | Specialty polymers, functional materials |
| Thiol-ene Cross-linking | Dithiols, Photoinitiator, UV light | Cross-linked polymer network | Hydrogels, coatings, adhesives |
Catalytic Applications or Ligand Design
Currently, there is a lack of specific research in peer-reviewed literature detailing the direct application of this compound or its close derivatives as catalysts or in ligand design for catalytic processes. The benzamide moiety and the allyl group could theoretically be functionalized to create ligands for transition metal catalysis. The nitrogen and oxygen atoms of the amide group could act as coordination sites, and the allyl group could be modified to introduce other donor atoms. However, without experimental data, this remains a speculative area.
Synthetic Reagent or Intermediate in Organic Synthesis
The utility of N-allyl benzamides as intermediates in organic synthesis is an area with more established research. These compounds can serve as versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds.
One notable application is in the stereoselective oxidative cyclization of N-allyl benzamides to form oxazolines and oxazines. acs.orgchemrxiv.org This type of transformation is valuable for the synthesis of chiral molecules, which are of great importance in medicinal chemistry and materials science. The reaction often proceeds with high enantioselectivity when a chiral catalyst is employed. chemrxiv.org
Furthermore, N-allyl amides can undergo isomerization to form enamides. nih.govresearchgate.net Enamides are important building blocks in organic synthesis, serving as precursors for the asymmetric synthesis of amines and other nitrogen-containing compounds. The ability to control the geometry of the resulting enamide is a key aspect of these isomerization reactions.
The reactivity of the allyl group also allows for its use in various carbon-carbon bond-forming reactions, such as the Heck reaction or cross-coupling reactions, further expanding the synthetic utility of this compound and its derivatives.
Table 2: Synthetic Transformations of N-Allyl Benzamide Derivatives
| Reaction Type | Reagents/Catalyst | Product Type | Significance |
|---|---|---|---|
| Oxidative Cyclization acs.orgchemrxiv.org | Iodoarene catalyst, oxidant | Oxazolines, Oxazines | Access to chiral N-heterocycles |
| Isomerization nih.govresearchgate.net | Ruthenium or other transition metal catalysts | Enamides | Key intermediates for asymmetric synthesis |
Advanced Chemical Tool Development
The development of advanced chemical tools, such as chemical probes, is a rapidly growing field aimed at understanding complex biological systems and for diagnostic purposes. While there is no specific mention in the literature of this compound being used for this purpose, its structure contains functionalities that could be exploited in the design of such tools.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
The synthesis of amides is a cornerstone of organic chemistry, yet the pursuit of more efficient, selective, and sustainable methods is perpetual. rsc.org For a target like 4-Allyl-N-ethylbenzamide, future research could move beyond traditional coupling reagents, which often generate significant waste. nih.gov
Key research directions include:
Direct Catalytic Amidation: Investigating novel catalysts, such as those based on boron or reusable Brønsted acidic ionic liquids, for the direct condensation of 4-allylbenzoic acid and ethylamine (B1201723). acs.orgresearchgate.net This approach is highly atom-economical, producing water as the only byproduct. acs.org
C-H Activation/Amination: Developing methodologies for the direct amination of a C-H bond on an allylbenzene (B44316) precursor. This would represent a highly efficient synthetic route, bypassing the need for a pre-functionalized carboxylic acid.
Enzymatic Synthesis: Employing biocatalysts, such as lipases, to form the amide bond under mild and environmentally friendly conditions. nih.gov Enzymes like Candida antarctica lipase (B570770) B (CALB) have shown great promise in catalyzing amidation in green solvents. nih.gov
A comparative table of potential synthetic approaches is presented below, highlighting areas for improvement.
| Methodology | Catalyst/Reagent | Advantages | Areas for Future Research |
| Traditional Coupling | Carbodiimides (e.g., EDC) | Well-established, reliable | Poor atom economy, stoichiometric waste |
| Direct Catalytic Amidation | Borate esters, Ionic Liquids | High atom economy, reduced waste researchgate.net | Catalyst efficiency, substrate scope, milder conditions |
| Biocatalytic Synthesis | Lipases (e.g., CALB) | High selectivity, green conditions nih.gov | Enzyme stability, substrate compatibility, reaction rates |
| C-H Amination | Transition Metal Catalysts | Step economy, novel pathways | Catalyst development, regioselectivity control |
Exploration of Undiscovered Reactivity Patterns
The unique structure of this compound, featuring an aromatic ring, an amide linkage, and a terminal alkene, offers a rich landscape for exploring novel chemical transformations. While the individual reactivities of these functional groups are known, their interplay within the same molecule is a fertile ground for discovery.
Future studies could focus on:
Allyl Group Transformations: Investigating selective transformations of the allyl group, such as hydroformylation, epoxidation, or metathesis, to introduce new functionalities while preserving the benzamide (B126) core. Research into palladium-catalyzed reactions, like the aza-Claisen rearrangement observed in related N-allyl ynamides, could lead to novel molecular scaffolds. nih.gov
Ortho-Functionalization of the Aromatic Ring: Developing methods for the directed C-H functionalization at the positions ortho to the amide group. The amide itself can act as a directing group, facilitating the introduction of various substituents and enabling the synthesis of a library of novel derivatives.
Amide Bond Modification: While amides are notoriously stable, recent advances have enabled their selective transformation. nih.gov Research could explore the chemodivergent transformation of the amide bond in this compound using reagents like 1,1-diborylalkanes to generate enamine or enolate intermediates for further functionalization. nih.gov
Integration with Flow Chemistry and Automation in Synthesis
The transition from batch to continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability. nih.gov The synthesis of this compound is an ideal candidate for adaptation to automated flow chemistry platforms.
Key areas for development include:
End-to-End Automated Synthesis: Designing a fully automated system that starts from simple precursors and performs a multi-step synthesis, purification, and analysis of this compound without manual intervention. acs.org Such systems allow for rapid optimization of reaction parameters like temperature, pressure, and residence time. wikipedia.orgamidetech.com
High-Throughput Reaction Screening: Utilizing robotic platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis. nih.gov This accelerates the discovery of optimal synthetic protocols.
Telescoped Flow Reactions: Developing a continuous process where the crude product from one reaction step is directly fed into the next reactor without intermediate workup and purification. acs.org For instance, a flow process could be designed to first form 4-allylbenzoic acid from a precursor and then immediately react it with ethylamine in a subsequent module to yield the final product. acs.orgrsc.org
| Parameter | Batch Synthesis | Automated Flow Synthesis | Potential Advantage of Flow |
| Heat Transfer | Limited by vessel surface area | High surface-to-volume ratio | Enhanced safety, precise temperature control |
| Mixing | Often inefficient | Efficient and rapid mixing | Improved reaction rates and yields |
| Scalability | Difficult, requires re-optimization | "Scaling out" by running longer | Predictable and linear scale-up amidetech.com |
| Safety | Large volumes of hazardous materials | Small reaction volumes at any time | Minimized risk of runaway reactions |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides powerful tools for predicting the properties, reactivity, and potential applications of molecules like this compound before they are synthesized. nih.gov
Future computational research should focus on:
Quantum Mechanics (QM) Studies: Using methods like Density Functional Theory (DFT) to model reaction mechanisms for the synthesis of this compound. mdpi.com This can help identify the most energetically favorable pathways and guide the selection of catalysts and reaction conditions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for benzamide derivatives to predict their potential biological activity. nih.gov By calculating molecular descriptors for this compound, its properties can be compared to databases of known active compounds. mdpi.com
Molecular Docking Simulations: If a biological target is identified, molecular docking can be used to predict the binding affinity and orientation of this compound within the active site of a receptor or enzyme. vensel.orgresearchgate.net This is a crucial step in structure-based drug design. researchgate.net
A table of computationally predictable properties for this compound could be generated to guide experimental work.
| Property | Computational Method | Significance |
| HOMO-LUMO Energy Gap | DFT | Predicts chemical reactivity and stability mdpi.com |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack mdpi.com |
| Infrared Spectrum | DFT | Aids in structural characterization by predicting vibrational frequencies mdpi.com |
| ADME Profile | QSAR/Machine Learning | Predicts absorption, distribution, metabolism, and excretion properties mdpi.com |
| Binding Affinity | Molecular Docking | Estimates potential as a ligand for a specific biological target |
Sustainable and Environmentally Benign Chemical Transformations
The principles of green chemistry are increasingly critical in modern synthetic planning. Future research on this compound should prioritize the development of sustainable and environmentally benign processes. dst.gov.in
Promising avenues include:
Green Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, supercritical fluids, or bio-based solvents for the synthesis.
Metal-Free Catalysis: Developing synthetic routes that avoid the use of heavy or precious metal catalysts, which can be toxic and costly. acs.org Recent research has focused on organocatalysis and boron-based catalysis for amide formation. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Allyl-N-ethylbenzamide to ensure high purity and yield?
- Methodological Answer : Optimize synthesis via nucleophilic substitution or amidation reactions using allyl bromide and N-ethylbenzamide precursors. Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via -NMR (δ 6.8–7.5 ppm for aromatic protons, δ 5.1–5.3 ppm for allyl group) and HPLC (C18 column, UV detection at 254 nm) .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine spectroscopic techniques:
- FTIR : Confirm amide C=O stretch (~1650–1680 cm) and allyl C=C stretch (~1640 cm) .
- X-ray crystallography : Resolve crystal structure to validate bond angles and distances (e.g., C-N bond length ~1.33 Å, consistent with benzamide derivatives) .
- Mass spectrometry : ESI-MS to confirm molecular ion peak at m/z 219.1 (M+H) .
Q. What preliminary biological assays are appropriate for screening this compound’s activity?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols (IC determination) . For antimicrobial activity, use microdilution assays (MIC values against E. coli or S. aureus) with positive controls like ampicillin .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale synthesis while minimizing byproducts?
- Methodological Answer : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For example, refluxing in DMF with KCO increases allylation efficiency. Monitor side products (e.g., N-alkylation vs. O-alkylation) via GC-MS and optimize quenching steps .
Q. What computational strategies predict this compound’s binding affinity to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein structures (PDB ID: e.g., 3ERT for estrogen receptors). Validate with density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps for reactivity insights .
Q. How to address contradictions in bioactivity data across studies (e.g., divergent IC values)?
- Methodological Answer : Re-evaluate assay conditions (buffer pH, co-solvents) and validate with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence assays). Perform meta-analysis of published data to identify confounding variables (e.g., cell line variability) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
